An In-depth Technical Guide to the Core Fundamental Properties of Dipotassium Terephthalate
An In-depth Technical Guide to the Core Fundamental Properties of Dipotassium Terephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a chemical compound with increasing relevance in various scientific and industrial fields. While its primary application lies as an intermediate in the chemical recycling of polyethylene (B3416737) terephthalate (PET) plastics and as a component in the synthesis of metal-organic frameworks (MOFs), its fundamental properties are of growing interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core fundamental properties of dipotassium terephthalate, with a focus on data presentation, experimental protocols, and logical relationships relevant to a scientific audience.
Chemical and Physical Properties
Dipotassium terephthalate is a white crystalline solid that is highly soluble in water. Its chemical structure consists of a central benzene (B151609) ring with two carboxylate groups at the para positions, with each carboxylic acid proton replaced by a potassium ion.
Identification and Structure
Below is a table summarizing the key identifiers and structural information for dipotassium terephthalate.
| Property | Value | Reference |
| IUPAC Name | dipotassium benzene-1,4-dicarboxylate | [1] |
| Synonyms | Dipotassium terephthalate, Terephthalic acid dipotassium salt, Potassium terephthalate | [1] |
| CAS Number | 13427-80-0 | [2] |
| Molecular Formula | C₈H₄K₂O₄ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+] |
Physicochemical Data
The following table outlines the key physicochemical properties of dipotassium terephthalate.
| Property | Value | Reference |
| Appearance | White solid | |
| Melting Point | >300 °C (decomposes) | |
| Boiling Point | 392.4 °C at 760 mmHg (Predicted) | |
| Flash Point | 205.3 °C (Predicted) | |
| Solubility in Water | ~1.0 M at 30 °C | |
| Vapor Pressure | 7.35E-07 mmHg at 25°C (Predicted) |
Spectroscopic Properties
Direct experimental spectroscopic data for dipotassium terephthalate is not extensively published. However, the spectral characteristics can be inferred from its parent compound, terephthalic acid, and the closely related disodium (B8443419) terephthalate. The key spectral features are expected to arise from the vibrations of the benzene ring and the carboxylate groups.
Infrared (IR) Spectroscopy
The IR spectrum of dipotassium terephthalate is expected to be dominated by strong absorptions from the carboxylate groups. The characteristic C=O stretching vibration of the carboxylic acid in terephthalic acid (around 1680 cm⁻¹) will be absent. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and various C-C stretching and C-H bending vibrations of the benzene ring will be present in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the symmetry of the terephthalate dianion, a single signal is expected for the four aromatic protons. The chemical shift of these protons will be influenced by the electron-donating nature of the carboxylate groups and the solvent. In D₂O, this singlet would likely appear in the aromatic region, typically between 7.5 and 8.5 ppm.
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¹³C NMR: Three distinct signals are anticipated in the ¹³C NMR spectrum. One signal for the two equivalent carboxylate carbons (COO⁻), and two signals for the aromatic carbons (one for the carbons bearing the carboxylate groups and one for the other four equivalent aromatic carbons). The carboxylate carbon signal is expected to be in the range of 170-180 ppm.
Raman Spectroscopy
The Raman spectrum will provide complementary information to the IR spectrum. Key bands will include the symmetric stretching of the carboxylate groups, which is often strong in the Raman spectrum, and various vibrational modes of the benzene ring.
Experimental Protocols
Synthesis of Dipotassium Terephthalate from PET
This protocol describes a common method for obtaining dipotassium terephthalate through the alkaline hydrolysis of polyethylene terephthalate (PET).
Materials:
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PET flakes (e.g., from recycled bottles)
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Potassium hydroxide (B78521) (KOH)
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1-Pentanol (B3423595) (or other suitable high-boiling point alcohol)
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Distilled water
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Hydrochloric acid (HCl) (for subsequent conversion to terephthalic acid, if desired)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine PET flakes, a stoichiometric excess of potassium hydroxide (at least 2 molar equivalents per repeating unit of PET), and 1-pentanol as the solvent.
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Heat the mixture to reflux with constant stirring. The reaction time will depend on the scale and reaction conditions but is typically several hours.
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During reflux, the PET will depolymerize, and dipotassium terephthalate will precipitate as a solid.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Isolate the solid dipotassium terephthalate by vacuum filtration.
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Wash the solid product with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual 1-pentanol and other impurities.
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Dry the purified dipotassium terephthalate in a vacuum oven.
Purification by Recrystallization
For higher purity, dipotassium terephthalate can be recrystallized from water.
Procedure:
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Dissolve the crude dipotassium terephthalate in a minimum amount of hot distilled water.
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Hot filter the solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold distilled water.
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Dry the crystals in a vacuum oven.
Biological Activity and Relevance in Drug Development
Direct studies on the biological activity, cytotoxicity, and specific signaling pathways affected by dipotassium terephthalate are scarce in publicly available literature. However, insights can be drawn from studies on its parent compound, terephthalic acid, and other terephthalate derivatives.
Toxicological Profile of Terephthalic Acid
Terephthalic acid generally exhibits low acute toxicity. However, some studies have investigated its potential for genotoxicity and effects on cellular pathways. It is important to note that the biological effects of the salt form (dipotassium terephthalate) may differ from the free acid due to differences in solubility, absorption, and dissociation.
Potential Signaling Pathways
Research on terephthalic acid and its derivatives has suggested potential interactions with certain cellular signaling pathways. For instance, studies on PET microplastics, which can release terephthalate monomers, have indicated an induction of interferon signaling pathways in lung epithelial cells.[3] Furthermore, some phthalates are known to act as endocrine-disrupting chemicals, although the specific effects of terephthalates are less characterized than those of ortho-phthalates.
Applications in Drug Development
While dipotassium terephthalate is not a common pharmaceutical excipient, its parent compound, terephthalic acid, has been explored in drug delivery systems. For instance, it has been used as a component in the formation of metal-organic frameworks (MOFs) for controlled drug release. The potassium salt form could potentially be investigated for similar applications or as a counterion for basic drug substances. Potassium salts are widely used as excipients in pharmaceutical formulations to aid in manufacturing, improve stability, and modify drug release.[4]
Conclusion
Dipotassium terephthalate possesses well-defined chemical and physical properties, with its high water solubility being a key characteristic. While detailed experimental protocols for its synthesis are readily available, particularly in the context of polymer recycling, a comprehensive understanding of its biological activity and direct applications in drug development remains an area for future research. The information available on its parent compound, terephthalic acid, provides a foundation for hypothesizing potential biological interactions, but dedicated studies on dipotassium terephthalate are necessary to elucidate its specific effects and potential utility in the pharmaceutical sciences. This guide serves as a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas ripe for further investigation.
References
- 1. Dipotassium terephthalate | C8H4K2O4 | CID 25981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Carboxylate microsphere-induced cellular toxicity in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NaCl and KCl pharma: Fields of application | K+S Aktiengesellschaft [kpluss.com]
